molecular formula C21H28ClN5O3 B2719634 N-(4-chlorobenzyl)-3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide CAS No. 2194908-74-0

N-(4-chlorobenzyl)-3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide

Cat. No.: B2719634
CAS No.: 2194908-74-0
M. Wt: 433.94
InChI Key: PWRFIEHOQXRETE-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H28ClN5O3 and its molecular weight is 433.94. The purity is usually 95%.
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Biological Activity

N-(4-chlorobenzyl)-3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide (CAS No. 2194908-74-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound’s biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular structure of the compound can be summarized as follows:

PropertyValue
Molecular Formula C21_{21}H28_{28}ClN5_{5}O3_{3}
Molecular Weight 433.9 g/mol
CAS Number 2194908-74-0

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives possess antibacterial activity against various strains of bacteria, including Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of cell wall synthesis or interference with nucleic acid synthesis.

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of triazole derivatives. A study focusing on related compounds demonstrated that they can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators .

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests potential interactions with neurotransmitter systems. Preliminary data indicate that it may act as a sigma receptor modulator, which is implicated in various neurological disorders .

The biological activity of this compound likely involves:

  • Receptor Binding : The compound may interact with sigma receptors and other neurotransmitter receptors, influencing neuronal signaling pathways.
  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation .
  • Cell Cycle Regulation : The modulation of cell cycle checkpoints could lead to increased apoptosis in cancerous cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole derivatives:

  • Antimicrobial Efficacy : A series of synthesized triazole compounds were tested for their antibacterial activity against E. coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MICs) below 50 µg/mL .
  • Anticancer Screening : In vitro assays revealed that certain triazole derivatives exhibited IC50_{50} values in the low micromolar range against various cancer cell lines, suggesting significant anticancer potential .
  • Neuropharmacological Studies : PET imaging studies indicated that related compounds showed high brain uptake and specific binding to sigma receptors, supporting their potential as neuropharmacological agents .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-1,2,4-triazol-3-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClN5O3/c1-30-12-11-26-21(29)27(18-8-9-18)19(24-26)16-3-2-10-25(14-16)20(28)23-13-15-4-6-17(22)7-5-15/h4-7,16,18H,2-3,8-14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRFIEHOQXRETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)NCC3=CC=C(C=C3)Cl)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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